molecular formula C16H15NO2 B1230292 N-(3-dibenzofuranyl)-2-methylpropanamide

N-(3-dibenzofuranyl)-2-methylpropanamide

Cat. No.: B1230292
M. Wt: 253.29 g/mol
InChI Key: ZFMQSEJCBHVOOS-UHFFFAOYSA-N
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Description

N-(3-dibenzofuranyl)-2-methylpropanamide is an amide derivative characterized by a dibenzofuran moiety substituted at the 3-position and a 2-methylpropanamide group. The compound’s structural complexity and aromaticity make it a candidate for applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided sources.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-methylpropanamide

InChI

InChI=1S/C16H15NO2/c1-10(2)16(18)17-11-7-8-13-12-5-3-4-6-14(12)19-15(13)9-11/h3-10H,1-2H3,(H,17,18)

InChI Key

ZFMQSEJCBHVOOS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-dibenzofuranyl)-2-methylpropanamide with structurally related propanamide derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Backbone Key Interactions/Properties Reference
This compound Not explicitly provided* ~295–310 (estimated) 3-dibenzofuranyl, 2-methylpropanamide Likely π-π stacking, high lipophilicity [10]
N-(3-aminophenyl)-2-methylpropanamide C₁₀H₁₄N₂O 178.24 3-aminophenyl Hydrogen bonding (N–H), moderate solubility [7]
N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide C₁₂H₁₆N₂O₂ 220.27 (calculated) 4-hydroxyphenylethyl N–H···O, O–H···O hydrogen bonds [8]
3-(1H-benzotriazol-1-yl)-2-methylpropanamide C₁₀H₁₂N₄O 204.23 1H-benzotriazol-1-yl N–H···O/N–H···N, π-interactions [2]
2-Methylpropanamide (base structure) C₄H₉NO 87.12 Simple alkylamide Low molecular weight, high solubility [3]

*Estimated based on C₂₂H₂₃NO₅ (, MW 381.42) and structural simplification.

Key Comparisons:

Substituent Effects on Lipophilicity: The dibenzofuranyl group in the target compound likely increases lipophilicity compared to simpler derivatives like N-(3-aminophenyl)-2-methylpropanamide (logP ~1.5–2.0 estimated). This contrasts with the polar 4-hydroxyphenylethyl group in Compound 8c (), which may enhance water solubility via hydrogen bonding .

Synthetic Routes: Benzotriazolylpropanamides () are synthesized via base-catalyzed Michael addition, while N-(3-aminophenyl) derivatives () may involve direct amidation. The dibenzofuranyl analog could require coupling reactions (e.g., using DCC/DMAP, as in ) to attach the aromatic moiety .

Solid-State Interactions: Benzotriazolylpropanamides form N–H···O/N–H···N hydrogen bonds and π-dimers, stabilizing their crystal lattices .

Biological Relevance: While hydroxamic acids () exhibit antioxidant activity, the amide group in this compound may confer metabolic stability compared to esters or hydroxamates.

Research Implications and Gaps

  • Structural Characterization : Single-crystal X-ray diffraction (as used in ) is needed to confirm the target compound’s conformation and intermolecular interactions.
  • Activity Profiling: Comparative studies with analogs (e.g., benzotriazolyl or aminophenyl derivatives) could elucidate structure-activity relationships, particularly in drug discovery contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-dibenzofuranyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-dibenzofuranyl)-2-methylpropanamide

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